molecular formula C18H20ClN3O4 B5679610 2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide

2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide

Cat. No. B5679610
M. Wt: 377.8 g/mol
InChI Key: PWANSOJWKVTBDG-UHFFFAOYSA-N
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Description

The compound 2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide is a synthesized chemical entity with potential biological activities. While specific studies on this compound are scarce, similar structures have shown varied biological activities, suggesting the importance of such compounds in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of similar benzamide derivatives involves multi-step reactions starting from basic building blocks such as acyl chlorides, amines, and isocyanates. The synthesis process typically includes amide bond formation, chlorination, and acylation steps to introduce the necessary functional groups onto the benzamide backbone. The overall yield and purity of these compounds are crucial and can be optimized through reaction condition adjustments (A. El‐Faham et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses reveal the presence of intramolecular hydrogen bonds, π-interactions, and other non-covalent interactions that influence the molecular conformation and stability. The presence of chloro and isoxazole groups can introduce specific electronic and steric effects, impacting the compound's reactivity and interaction with biological targets (A. Saeed et al., 2020).

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-(1,2-oxazol-5-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-12(23)22-8-5-14(6-9-22)25-17-3-2-13(19)10-16(17)18(24)20-11-15-4-7-21-26-15/h2-4,7,10,14H,5-6,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWANSOJWKVTBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCC3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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